molecular formula C14H19N3O2 B13919830 2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine

2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine

Cat. No.: B13919830
M. Wt: 261.32 g/mol
InChI Key: CQQPPNZRAFDNCN-UHFFFAOYSA-N
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Description

2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is not fully established. it is believed to exert its effects through general central nervous system depression. The compound does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is unique due to its 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

2-[5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine

InChI

InChI=1S/C14H19N3O2/c1-10-6-11(2)8-12(7-10)18-9-14-16-13(17-19-14)4-5-15-3/h6-8,15H,4-5,9H2,1-3H3

InChI Key

CQQPPNZRAFDNCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)CCNC)C

Origin of Product

United States

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